3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, which is known for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, which is used to form the thiophene ring . The reaction conditions often involve the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogenated reagents are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, palladium catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its antitumor properties and potential as an antitubercular agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: A class of compounds with similar structures and biological activities.
Pyrimidine Derivatives: Known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.
Uniqueness
3-Cyclohexyl-5-cyclopropyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of cyclohexyl and cyclopropyl groups, along with the thieno[2,3-d]pyrimidin-4(3H)-one core, makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H22N2O3S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-cyclohexyl-5-cyclopropyl-2-(2-oxooxolan-3-yl)sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N2O3S2/c22-17-15-13(11-6-7-11)10-25-16(15)20-19(26-14-8-9-24-18(14)23)21(17)12-4-2-1-3-5-12/h10-12,14H,1-9H2 |
InChI Key |
ZGNNKKAQJKQDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(N=C2SC4CCOC4=O)SC=C3C5CC5 |
Origin of Product |
United States |
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